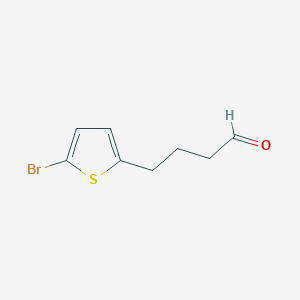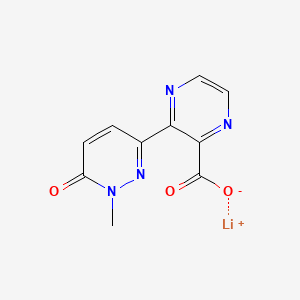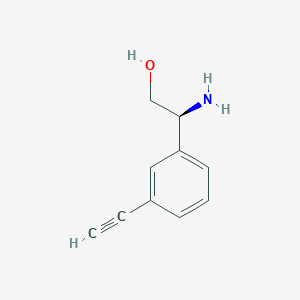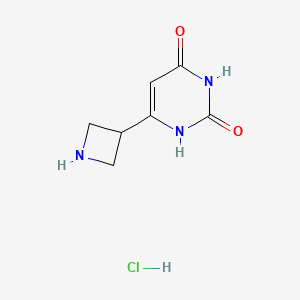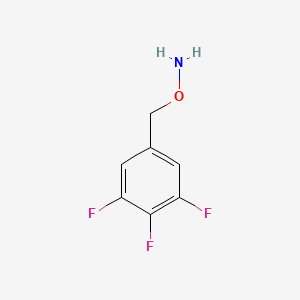
O-(3,4,5-Trifluorobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3,4,5-Trifluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of three fluorine atoms attached to a benzyl group, which is further connected to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-(3,4,5-Trifluorobenzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(3,4,5-Trifluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(3,4,5-Trifluorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications that can alter their function. The trifluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Similar structure but with five fluorine atoms, used in the preparation of oximes and as a derivatization reagent.
O-Benzylhydroxylamine: Lacks fluorine atoms, used in organic synthesis and as a reagent for the preparation of oximes.
Uniqueness
O-(3,4,5-Trifluorobenzyl)hydroxylamine is unique due to the specific positioning of the three fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly useful in applications where other hydroxylamine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C7H6F3NO |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
O-[(3,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2H,3,11H2 |
Clave InChI |
SBHHDTKDBNXWKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


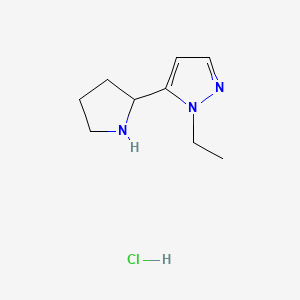

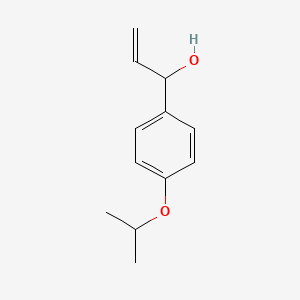

![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
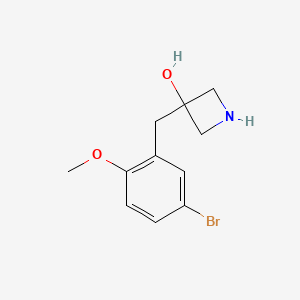

![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
